molecular formula C17H14FN3S2 B2749886 N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine CAS No. 862975-34-6

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine

Cat. No.: B2749886
CAS No.: 862975-34-6
M. Wt: 343.44
InChI Key: HNWXWHRURQFDIU-UHFFFAOYSA-N
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Description

The compound “N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine” is a complex organic molecule that contains two benzothiazole rings, which are aromatic systems containing a benzene ring fused to a thiazole ring. One of the benzothiazole rings is substituted with a fluorine atom at the 6-position and an amine group, while the other is substituted with an isopropyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole rings, possibly through a condensation reaction of an appropriate amine and a sulfur-containing compound. The fluorine and isopropyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the two benzothiazole rings, which are aromatic and therefore contribute to the compound’s stability. The fluorine atom would be expected to be highly electronegative, pulling electron density towards itself and potentially affecting the reactivity of the compound .


Chemical Reactions Analysis

As for the chemical reactions, benzothiazoles are known to participate in a variety of reactions, including electrophilic substitution and nucleophilic substitution reactions. The presence of the fluorine atom and the amine group could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could increase the compound’s polarity, affecting its solubility in different solvents .

Scientific Research Applications

Antimicrobial and Anticancer Activity

Research has shown that derivatives of benzothiazole, including those similar to N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine, have been synthesized for their promising antimicrobial and anticancer activities. These compounds have been evaluated against various human cancer cell lines and microbial strains, showing significant potency. For instance, fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives exhibited antimicrobial and cytotoxic activity against human cancer cell lines such as U937, THP-1, Colo205, and A549, highlighting the potential for these compounds in therapeutic applications (Kumbhare et al., 2014).

Molecular Prodrugs and Drug Delivery

The chemical properties of benzothiazole derivatives have been utilized in the development of prodrugs, aimed at improving water solubility and bioavailability for cancer treatment. A notable example includes the synthesis of amino acid prodrugs of antitumor benzothiazoles, designed to overcome the limitations posed by drug lipophilicity. These prodrugs have shown to rapidly revert to their active forms in vivo, demonstrating their efficacy in preclinical models against cancer cell lines and tumor growth, thereby offering a promising approach for enhancing drug delivery mechanisms in oncology (Bradshaw et al., 2002).

Fluorogenic Labeling and Fluorescence Imaging

Another application area is the development of fluorogenic labeling reagents for in vivo analysis of neurotransmitters, leveraging the unique properties of benzothiazole derivatives for enhanced fluorescence imaging. The use of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a labeling reagent for amino acid neurotransmitters exemplifies the potential of benzothiazole-based compounds in high-speed, online microdialysis-capillary electrophoresis assays, enabling efficient excitation and significant improvements in detection limits for critical neurotransmitters like glutamate and GABA (Klinker & Bowser, 2007).

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3S2/c1-9(2)10-3-5-12-14(7-10)22-16(19-12)21-17-20-13-6-4-11(18)8-15(13)23-17/h3-9H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWXWHRURQFDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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